molecular formula C19H15ClFN3O5S2 B14994240 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B14994240
M. Wt: 483.9 g/mol
InChI Key: ZPKOYYGSIWLHBQ-UHFFFAOYSA-N
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Description

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonyl group, a pyrimidinone ring, and a fluorophenylacetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate β-keto ester and urea under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride derivative of 3-chloro-4-methoxyphenyl.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol derivative.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-fluoroaniline to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrimidinone ring or the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyrimidinone ring or acetamide moiety.

    Substitution: Various substituted derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a potential lead compound for the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrimidinone ring may play key roles in binding to these targets, while the fluorophenylacetamide moiety could enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylacetamide moiety, in particular, may enhance its interactions with biological targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C19H15ClFN3O5S2

Molecular Weight

483.9 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H15ClFN3O5S2/c1-29-15-7-6-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(21)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

ZPKOYYGSIWLHBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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